molecular formula C18H17NO4 B4052951 8-(3-ETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

8-(3-ETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

Cat. No.: B4052951
M. Wt: 311.3 g/mol
InChI Key: MMRIIKGCWRLWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-ETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
The exact mass of the compound 8-(3-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is 311.11575802 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multifunctional Aldose Reductase Inhibitors

Researchers have explored compounds with structures related to "8-(3-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one" for their potential as multifunctional aldose reductase (ALR2) inhibitors. These inhibitors are significant due to their ability to combat diabetic complications by combining ALR2 inhibition with antioxidant activity. One study highlights the synthesis of several series of compounds exhibiting potent and selective ALR2 inhibitory effects, alongside promising antioxidant properties. This dual functionality suggests their potential in alleviating oxidative stress, a critical factor in managing diabetic complications (X. Qin et al., 2015).

Antibacterial Activity

Another area of application involves the synthesis and evaluation of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents, closely related to the core structure of the compound . These studies have demonstrated significant antibacterial activity against various bacterial strains, including Gram-positive, Gram-negative, and anaerobic bacteria. The research indicates a reduction in potential side effects like phototoxicity and clonogenicity compared to other quinolones, suggesting a safer profile for medical applications (J. Sánchez et al., 1995).

Eco-friendly Synthetic Methods

A notable focus has been on developing eco-compatible and solvent-free synthetic methods for compounds structurally related to "8-(3-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one". These methods aim at enhancing the synthesis efficiency while minimizing environmental impact. One study describes the successful synthesis of novel compounds using green chemistry principles, indicating a shift towards more sustainable chemical synthesis practices (Diksha Bhardwaj et al., 2019).

Anticancer Properties

Additionally, compounds with this core structure have been investigated for their potential anticancer properties. Research into novel analogues has been motivated by the search for effective anticancer agents. A catalyst-free synthesis approach has led to the development of highly functionalized derivatives, demonstrating the compound's versatility and potential as a scaffold for designing anticancer drugs (Tuanjie Li et al., 2015).

Properties

IUPAC Name

8-(3-ethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-21-12-5-3-4-11(6-12)13-8-18(20)19-15-9-17-16(7-14(13)15)22-10-23-17/h3-7,9,13H,2,8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRIIKGCWRLWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(3-ETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
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8-(3-ETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 3
8-(3-ETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 4
8-(3-ETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 5
8-(3-ETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 6
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8-(3-ETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

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